2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Description

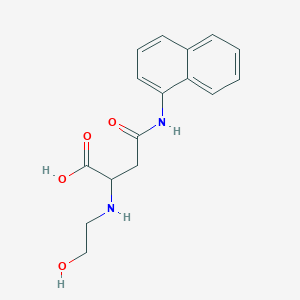

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a synthetic 4-oxobutanoic acid derivative characterized by two distinct substituents: a naphthalen-1-ylamino group at the 4-position and a 2-hydroxyethylamino group at the 2-position.

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-9-8-17-14(16(21)22)10-15(20)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,17,19H,8-10H2,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLAPQFCJHWPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(=O)O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the amino and hydroxyethyl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the 2- and 4-amino positions of the 4-oxobutanoic acid backbone. Below is a detailed comparison based on substituent variations, molecular properties, and available bioactivity

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

* Molecular formula of the target compound can be inferred as ~C₁₆H₁₇N₂O₄ based on substituents.

Key Observations :

The 2-hydroxyethylamino group introduces additional hydrogen-bonding capacity, which may improve solubility and target interaction compared to unsubstituted analogs (e.g., compounds in ).

Structural vs. Functional Trade-offs: Simpler analogs (e.g., 4-(benzylamino)-4-oxobutanoic acid ) are often used as synthetic intermediates, while more complex derivatives (e.g., 2-[(4-chlorobenzyl)amino]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid ) exhibit measurable bioactivity (IC₅₀ = 545 nM), likely due to enhanced steric and electronic interactions .

Synthetic and Industrial Applications: Derivatives such as 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid are produced in bulk (e.g., 34g stock ) for industrial use, emphasizing the scalability of 4-oxobutanoic acid syntheses. Fluorinated analogs (e.g., 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid ) are tailored for coordination chemistry, indicating substituent-dependent utility in material science.

Biological Activity

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid, also known as a naphthalene-derived compound, has garnered attention in scientific research due to its complex structure and potential biological activities. This compound features both amino and carboxylic acid functional groups, which are critical for its interactions with various biomolecules. The following sections delve into the biological activity of this compound, encompassing its mechanisms of action, applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a naphthalene moiety that contributes to its unique properties and biological activities. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes. For instance:

| Enzyme | Effect | Reference |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Inhibition observed, leading to increased cAMP levels | |

| Protein kinase A | Modulation of activity noted | |

| Aldose reductase | Competitive inhibition reported |

These interactions suggest that the compound may play a role in regulating cellular signaling pathways, particularly those involving cyclic nucleotides and glucose metabolism.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways.

- Neuroprotective Effects : Animal models have shown that this compound may protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative disorders.

- Anti-inflammatory Properties : Research has indicated that the compound can reduce inflammation markers in cell cultures, pointing towards its application in treating inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from naphthalene derivatives. Key steps include:

- Nucleophilic Substitution : Introduction of amino and hydroxyethyl groups.

- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product with high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.